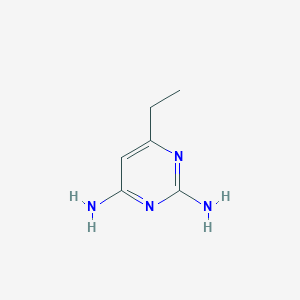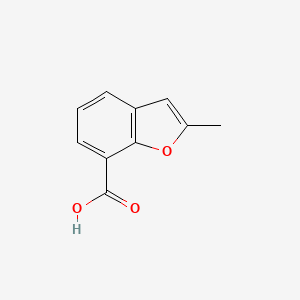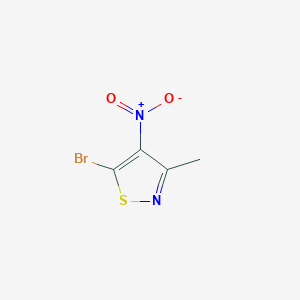
5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide
Übersicht
Beschreibung
5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide: is a chemical compound with the molecular formula C8H7BrO2S and a molecular weight of 247.112 g/mol It is a derivative of benzo©thiophene, characterized by the presence of a bromine atom at the 5th position and a sulfone group at the 2,2-dioxide position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide typically involves the bromination of 1,3-dihydro-benzo©thiophene followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for the sulfone formation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide: undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide or further oxidized under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo©thiophene derivatives, while oxidation and reduction reactions can produce sulfides or further oxidized products .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound’s bromine and sulfone groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide: can be compared with other similar compounds, such as:
1,3-Dihydro-benzo©thiophene 2,2-dioxide: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-1,3-dihydro-benzo©thiophene 2,2-dioxide: Substitutes chlorine for bromine, potentially altering its chemical and biological properties.
2,3-Dihydro-benzo(b)thiophene 1,1-dioxide: A different isomer with distinct chemical and biological characteristics
These comparisons highlight the uniqueness of 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide
Eigenschaften
IUPAC Name |
5-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJKMGQWHAQEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302187 | |
| Record name | 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351005-12-4 | |
| Record name | 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)





